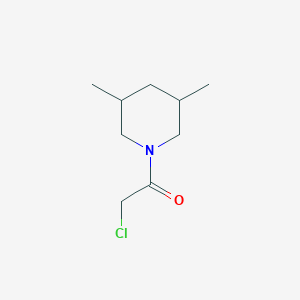

2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(3,5-dimethylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c1-7-3-8(2)6-11(5-7)9(12)4-10/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKGBPXZARYZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409105 | |

| Record name | 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158890-34-7 | |

| Record name | 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone" CAS number

An In-Depth Technical Guide to 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone

Authored by a Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile chemical intermediates is paramount. These building blocks serve as the foundational scaffolds upon which complex, biologically active molecules are constructed. Among these, N-acylpiperidine derivatives hold a significant position due to the prevalence of the piperidine ring in numerous pharmaceuticals. This guide provides a comprehensive technical overview of this compound, a key intermediate whose utility lies in its dual functionality: a sterically defined piperidine moiety and a reactive chloroacetyl group. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of its synthesis, characterization, safe handling, and potential applications, thereby enabling its effective integration into research and development workflows.

Core Compound Identification and Properties

This compound is a substituted piperidine derivative. The presence of the chloroacetyl group makes it a valuable alkylating agent in organic synthesis.

| Property | Value | Source |

| CAS Number | 158890-34-7 | [1] |

| Molecular Formula | C9H16ClNO | [1] |

| Molecular Weight | 189.68 g/mol | [1] |

| SMILES Code | CC1CC(C)CN(C(CCl)=O)C1 | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. This involves the acylation of 3,5-dimethylpiperidine with chloroacetyl chloride.

Synthetic Rationale and Causality

The choice of reactants and conditions is governed by the principles of nucleophilicity and electrophilicity. The secondary amine of the 3,5-dimethylpiperidine ring is a potent nucleophile, readily attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the starting piperidine, which would render it non-nucleophilic and halt the reaction. Anhydrous conditions are essential to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the N-acylation of piperidine derivatives[2].

Materials:

-

3,5-Dimethylpiperidine

-

Chloroacetyl chloride

-

Triethylamine (anhydrous)

-

Anhydrous benzene or dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethylpiperidine (1.0 equivalent) and anhydrous triethylamine (1.2 equivalents) in anhydrous benzene.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous benzene dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 6-8 hours[2].

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques should be employed.

Proposed Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The proton NMR should show characteristic signals for the methyl groups on the piperidine ring, the methylene protons of the chloroacetyl group, and the protons of the piperidine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass-to-charge ratio[3].

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups, particularly the strong carbonyl (C=O) stretch of the amide group.

Analytical Workflow Diagram

Sources

"2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone" molecular weight

An In-Depth Technical Guide to the Molecular Weight of 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone

Abstract

This technical guide provides a comprehensive analysis of this compound, with a primary focus on the determination and verification of its molecular weight. Designed for researchers, chemists, and drug development professionals, this document outlines the fundamental physicochemical properties of the compound, the theoretical basis for its molecular weight calculation, and a detailed, field-proven protocol for its experimental verification using Liquid Chromatography-Mass Spectrometry (LC-MS). By integrating theoretical principles with practical application, this guide serves as an authoritative resource for the characterization of this and similar piperidine derivatives.

Compound Identification and Physicochemical Properties

This compound is a substituted piperidine derivative. Piperidine scaffolds are ubiquitous in medicinal chemistry and are integral components of many pharmaceuticals and bioactive molecules. Accurate characterization of this compound's fundamental properties is the first critical step in any research or development workflow.

The core identity and properties of the compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-Chloro-1-(3,5-dimethylpiperidin-1-yl)ethanone | - |

| CAS Number | 158890-34-7 | [1] |

| Molecular Formula | C₉H₁₆ClNO | [1] |

| Molecular Weight | 189.68 g/mol | [1] |

| SMILES Code | CC1CC(C)CN(C(CCl)=O)C1 | [1] |

The Principle of Molecular Weight Determination

The molecular weight (MW) of a chemical compound is a cornerstone metric, defined as the mass of one mole of that substance. It is calculated by summing the atomic weights of all constituent atoms in its molecular formula. This theoretical value is the foundation for virtually all stoichiometric calculations in synthesis and analysis.

It is crucial to distinguish between two related concepts:

-

Average Molecular Weight: This value is calculated using the weighted average of the natural abundances of the isotopes for each element. The value of 189.68 g/mol is the average molecular weight.

-

Monoisotopic Mass: This value is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl). This is the value most commonly observed in high-resolution mass spectrometry.

For C₉H₁₆ClNO, the monoisotopic mass is calculated to be 189.09204 Da. The slight difference between this and the average molecular weight arises from the natural abundance of heavier isotopes like ¹³C and ³⁷Cl.

Theoretical Molecular Weight Calculation

The authority for any experimental measurement is its correlation with a validated theoretical value. The molecular weight of C₉H₁₆ClNO is derived from its elemental composition, based on the standard atomic weights provided by the IUPAC.

The calculation is as follows:

-

Carbon (C): 9 atoms × 12.011 u = 108.099 u

-

Hydrogen (H): 16 atoms × 1.008 u = 16.128 u

-

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 108.099 + 16.128 + 35.453 + 14.007 + 15.999 = 189.686 g/mol

This theoretically derived value serves as the benchmark for the experimental verification detailed in the following section.

Experimental Workflow: Verification by Mass Spectrometry

Mass Spectrometry (MS) is the definitive analytical technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. The following workflow outlines the process for analyzing this compound.

Caption: High-level workflow for LC-MS analysis.

Detailed Protocol for LC-MS Analysis

This protocol describes a self-validating system for the robust determination of the compound's molecular weight.

Objective: To confirm the molecular weight of this compound by identifying its protonated molecular ion ([M+H]⁺).

Materials:

-

This compound sample

-

LC-MS grade Acetonitrile (ACN)

-

LC-MS grade Water

-

LC-MS grade Formic Acid (FA)

-

Calibrated Liquid Chromatography-Mass Spectrometry system with ESI source

Methodology:

-

Standard Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in ACN.

-

Perform a serial dilution to create a working solution of 1 µg/mL in 50:50 ACN:Water. The use of a solvent composition similar to the initial mobile phase prevents peak distortion.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). This stationary phase is standard for retaining small, moderately polar organic molecules.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid. The formic acid is critical; it acts as a proton source to facilitate the formation of [M+H]⁺ ions in the ESI source.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. This gradient ensures elution of the compound while cleaning the column.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive. This mode is chosen because the piperidine nitrogen is basic and readily accepts a proton.

-

Scan Range: 50 - 500 m/z. This range comfortably includes the expected molecular ion.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas Flow & Temperature: Set according to instrument manufacturer's recommendations (e.g., 600 L/hr, 350 °C). These parameters ensure efficient desolvation of the eluent droplets to produce gas-phase ions.

-

Data Interpretation and Expected Results

The primary output of the MS analysis is a mass spectrum. For this compound, we expect to see a characteristic set of signals.

Identifying the Molecular Ion

In positive ESI mode, the molecule is expected to be protonated. The resulting ion, [M+H]⁺, will have an m/z value corresponding to its monoisotopic mass plus the mass of a proton.

-

Monoisotopic Mass (M): 189.09204 Da

-

Mass of Proton (H⁺): 1.00728 Da

-

Expected m/z for [M+H]⁺: 189.09204 + 1.00728 = 190.09932

The Chlorine Isotopic Pattern: A Definitive Signature

A key feature confirming the compound's identity is the isotopic pattern of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in two distinct peaks for any chlorine-containing ion, separated by approximately 2 Da.

The expected pattern for the [M+H]⁺ ion is a powerful validation tool.

Caption: Expected isotopic pattern for the [M+H]⁺ ion.

The peak at m/z ~190.10 corresponds to the molecule containing the ³⁵Cl isotope, while the peak at m/z ~192.10 corresponds to the molecule with the ³⁷Cl isotope. The intensity of the M+2 peak will be approximately 32.5% that of the M peak, providing unambiguous confirmation of the presence of a single chlorine atom.

Summary of Expected Ions

Researchers should also be aware of other potential adducts that may form in the ESI source.

| Ion Species | Formula | Expected m/z (Monoisotopic) | Notes |

| Protonated Molecule | [M+H]⁺ | 190.0993 | Primary target ion in positive ESI. |

| Protonated Molecule (³⁷Cl) | [M(³⁷Cl)+H]⁺ | 192.0964 | The "M+2" peak. |

| Sodium Adduct | [M+Na]⁺ | 212.0810 | Common adduct from glassware or solvent impurities. |

| Potassium Adduct | [M+K]⁺ | 228.0549 | Less common, but possible impurity. |

Conclusion

The molecular weight of this compound is theoretically established as 189.68 g/mol . This guide provides the essential framework for its experimental verification, grounded in the authoritative technique of Liquid Chromatography-Mass Spectrometry. By following the detailed protocol and understanding the principles of data interpretation—particularly the significance of the chlorine isotopic signature—researchers can confidently and accurately characterize this compound, ensuring data integrity for subsequent applications in synthesis, screening, and drug development.

References

Sources

An In-depth Technical Guide to 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone. As a functionalized piperidine derivative and an α-chloro amide, this compound represents a versatile building block in medicinal chemistry and organic synthesis. This document furnishes a detailed, field-proven perspective on its synthesis, characterization, and chemical behavior, underpinned by established principles of organic chemistry. It is designed to be a critical resource for researchers leveraging this and similar scaffolds in the design and development of novel chemical entities.

Introduction

This compound, a derivative of the ubiquitous piperidine heterocycle, is a molecule of significant interest in the realm of synthetic organic and medicinal chemistry. The piperidine moiety is a common feature in a vast array of natural products and pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. The incorporation of a reactive α-chloro amide functional group onto the piperidine nitrogen introduces a versatile handle for a variety of chemical transformations, positioning this compound as a valuable intermediate for the synthesis of more complex molecular architectures.

The presence of the two methyl groups at the 3 and 5 positions of the piperidine ring introduces stereochemical considerations and can influence the conformational preferences of the molecule, which in turn can impact its reactivity and biological activity. This guide will delve into the essential chemical properties of this compound, providing a robust framework for its utilization in research and development.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively reported in the public domain, its properties can be reliably predicted based on its structure and data from closely related analogs.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Estimated) | 2-Chloro-1-piperidin-1-yl-ethanone (CAS: 1440-60-4)[1][2][3] | 1-Acetylpiperidine (CAS: 618-42-8)[4][5] |

| Molecular Formula | C₉H₁₆ClNO | C₇H₁₂ClNO | C₇H₁₃NO |

| Molecular Weight | 189.68 g/mol | 161.63 g/mol | 127.18 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid | Clear pale yellow liquid[2] | Clear liquid |

| Boiling Point | > 200 °C (estimated) | Not specified | 226 °C |

| Melting Point | Not applicable (liquid at STP) | Not applicable | -13.4 °C |

| Density | ~1.0 - 1.1 g/cm³ (estimated) | Not specified | 0.003 g/cm³ |

| Solubility | Soluble in common organic solvents (e.g., DCM, chloroform, ethyl acetate). Insoluble in water. | Not specified | Miscible with water |

| Refractive Index | ~1.48 - 1.50 (estimated) | Not specified | 1.4790-1.4820 |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the two methyl groups, and the methylene protons adjacent to the carbonyl and chlorine. The chemical shifts will be influenced by the electronegativity of the adjacent atoms and the conformational state of the piperidine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbon bearing the chlorine, and the carbons of the piperidine ring and methyl groups. The carbonyl carbon is expected to appear significantly downfield.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the amide, typically in the range of 1630-1680 cm⁻¹. The C-Cl stretching vibration will also be present, though it may be weaker and in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom and fragmentation of the piperidine ring.

Synthesis of this compound

The synthesis of this compound is a straightforward N-acylation reaction. The most common and efficient method involves the reaction of 3,5-dimethylpiperidine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the N-acylation of secondary amines with acid chlorides[6][7].

Materials:

-

3,5-Dimethylpiperidine

-

Chloroacetyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethylpiperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Chloroacetyl chloride is highly reactive towards water, and its hydrolysis would lead to the formation of chloroacetic acid and reduce the yield of the desired product.

-

Use of a Base: Triethylamine acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

-

Controlled Addition at Low Temperature: The reaction is exothermic, and slow addition at 0 °C helps to control the reaction rate and prevent the formation of side products.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the chlorine. This makes it an excellent substrate for nucleophilic substitution reactions (Sₙ2).

Figure 2: Reactivity of this compound with various nucleophiles.

Nucleophilic Substitution Reactions

The primary utility of this compound lies in its ability to undergo Sₙ2 reactions with a wide range of nucleophiles. The chlorine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon towards nucleophilic attack.

-

Reaction with Nitrogen Nucleophiles: Amines, azides, and other nitrogen-containing compounds can readily displace the chloride to form new C-N bonds. This is a common strategy for the synthesis of various biologically active molecules, including enzyme inhibitors and receptor ligands.

-

Reaction with Oxygen Nucleophiles: Alcohols and phenols can be used to synthesize the corresponding ether derivatives.

-

Reaction with Sulfur Nucleophiles: Thiols and thiophenols react to form thioethers, which are important functionalities in many pharmaceutical compounds.

-

Reaction with Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide, can be used to form new C-C bonds, allowing for the extension of the carbon skeleton.

Potential Applications in Drug Development

While specific applications of this compound are not widely documented, its structural motifs suggest several potential areas of use in medicinal chemistry:

-

Scaffold for Library Synthesis: Due to its reactivity, it can be used as a starting material for the parallel synthesis of a library of compounds for high-throughput screening.

-

Synthesis of Enzyme Inhibitors: The α-chloro amide moiety can act as a warhead to covalently modify the active sites of certain enzymes.

-

Development of CNS-active Agents: The piperidine scaffold is a common feature in drugs targeting the central nervous system. Functionalization of this scaffold using the chloroacetyl group allows for the exploration of new chemical space for CNS targets.

Safety and Handling

As with all α-chloro amides, this compound should be handled with care. The following safety precautions are recommended based on data for analogous compounds[3][8].

Table 2: GHS Hazard Information for Structurally Related Compounds

| Hazard Statement | Description | Associated Compound |

| H302 | Harmful if swallowed | 2-Chloro-1-piperidin-1-yl-ethanone[1] |

| H315 | Causes skin irritation | 2-Chloro-1-piperidin-1-yl-ethanone[3] |

| H319 | Causes serious eye irritation | 2-Chloro-1-piperidin-1-yl-ethanone[3] |

| H335 | May cause respiratory irritation | 2-Chloro-1-piperidin-1-yl-ethanone[3] |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat should be worn at all times.

Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Avoid inhalation of vapors or mists.

-

Avoid contact with skin and eyes.

-

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and predictable reactivity make it an attractive building block for the construction of complex molecular architectures. This guide provides a foundational understanding of its chemical properties, a detailed protocol for its synthesis, an overview of its reactivity, and essential safety information. By leveraging the information presented herein, researchers can effectively and safely utilize this compound to advance their scientific endeavors.

References

- Prathebha, K., Revathi, B. K., Usha, G., Ponnuswamy, S., & Basheer, S. A. (2013). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1424. [Link]

- Shreevidhyaa Suressh, V., Prathebha, K., Abdul Basheer, S., Ponnuswamy, S., & Usha, G. (2015). Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone.

- PubChem. (n.d.). 2-Chloro-1-piperidine-1-yl-ethanone. National Center for Biotechnology Information.

- Aridoss, G., et al. (2007). Synthesis and characterization of some new N-chloroacetyl-2,6-diarylpiperidin-4-one oximes. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1506.

- Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358.

- Nardelli, M. (1983).

- PubChem. (n.d.). 1-Acetylpiperidine. National Center for Biotechnology Information.

Sources

- 1. 2-Chloro-1-piperidine-1-yl-ethanone | C7H12ClNO | CID 222312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Chloro-1-piperidin-1-yl-ethanone | 1440-60-4 [sigmaaldrich.com]

- 4. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-ACETYLPIPERIDINE | 618-42-8 [chemicalbook.com]

- 6. 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Spectral Analysis of 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone

This guide provides a comprehensive analysis of the expected spectral data for the compound 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach is designed to equip researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar N-acylpiperidine derivatives.

Molecular Structure and Spectroscopic Overview

This compound is an amide derivative of 3,5-dimethylpiperidine. The presence of a chloroacetyl group introduces specific spectroscopic signatures, while the stereochemistry of the dimethylpiperidine ring influences the complexity of the NMR spectra. The key structural features to be analyzed are the carbonyl group, the C-Cl bond, the piperidine ring protons and carbons, and the methyl substituents.

Molecular Formula: C₉H₁₆ClNO

Molecular Weight: 189.68 g/mol

CAS Number: 158890-34-7[1]

The following sections will detail the predicted spectral data and provide a rationale for the expected observations, grounded in fundamental principles of each spectroscopic technique.

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for elucidating the connectivity of protons within a molecule. For this compound, the spectrum is expected to be complex due to the restricted rotation around the amide bond and the stereochemistry of the piperidine ring. This can lead to diastereotopic protons and broad signals at room temperature.

Experimental Considerations:

A standard ¹H NMR experiment would be conducted in a deuterated solvent such as Chloroform-d (CDCl₃) at a field strength of 400 MHz or higher to achieve adequate signal dispersion. Temperature-dependent NMR studies could be insightful for resolving the dynamics of amide bond rotation.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| CH₂Cl | 4.10 - 4.30 | Singlet (s) | 2H | The methylene protons are adjacent to an electron-withdrawing chlorine atom and a carbonyl group, resulting in a significant downfield shift. |

| H-2, H-6 (axial & equatorial) | 2.50 - 4.50 | Multiplets (m) | 4H | These protons are adjacent to the nitrogen atom and are expected to be diastereotopic due to the chiral centers at C-3 and C-5, leading to complex splitting patterns. The restricted amide rotation can further broaden these signals. |

| H-3, H-5 (axial) | 0.80 - 1.20 | Multiplet (m) | 2H | These methine protons are coupled to the adjacent methylene protons and the methyl group protons. |

| H-4 (axial & equatorial) | 1.50 - 1.90 | Multiplets (m) | 2H | The C-4 protons will exhibit complex splitting due to coupling with the adjacent protons at C-3 and C-5. |

| CH₃ at C-3, C-5 | 0.85 - 1.05 | Doublet (d) | 6H | The two methyl groups are expected to be in a pseudo-equivalent environment, coupling with the methine protons at C-3 and C-5. |

Structural Assignment Workflow:

Caption: Predicted ¹³C NMR assignments for the carbon skeleton.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Considerations:

The IR spectrum can be obtained using a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). An Attenuated Total Reflectance (ATR) accessory is also a common and convenient method.

Predicted IR Absorption Data:

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Significance |

| 2850 - 3000 | C-H stretch | Aliphatic (CH, CH₂, CH₃) | Confirms the presence of the piperidine ring and methyl groups. |

| 1640 - 1680 | C=O stretch (Amide I band) | Tertiary Amide | This is a strong and characteristic absorption for the amide carbonyl group. |

| 1400 - 1450 | C-H bend | CH₂/CH₃ | Further confirms the aliphatic nature of the molecule. |

| 1100 - 1250 | C-N stretch | Amide | Indicates the presence of the carbon-nitrogen bond of the amide. |

| 650 - 800 | C-Cl stretch | Alkyl Halide | A moderate to strong absorption confirming the chloroacetyl moiety. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Experimental Considerations:

Electron Ionization (EI) is a common technique for generating fragments and providing structural information. Electrospray Ionization (ESI) would be suitable for determining the accurate mass of the molecular ion.

Predicted MS Data (EI):

-

Molecular Ion (M⁺): A molecular ion peak is expected at m/z 189. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z 191 with approximately one-third the intensity of the M⁺ peak should be observed. This isotopic pattern is a key diagnostic feature.

-

Major Fragments:

-

m/z 112: Loss of the chloroacetyl group (•CH₂Cl) from the molecular ion, resulting in the 3,5-dimethylpiperidine cation. This is expected to be a prominent fragment.

-

m/z 77: Loss of a chlorine atom from the chloroacetyl fragment.

-

m/z 49: The chloromethyl cation (⁺CH₂Cl).

-

Fragments corresponding to the loss of methyl groups or ring cleavage of the piperidine moiety are also possible.

-

Fragmentation Pathway:

Caption: A simplified predicted fragmentation pathway in EI-MS.

Conclusion: A Unified Spectroscopic Picture

The collective interpretation of the predicted NMR, IR, and MS data provides a comprehensive and self-validating characterization of this compound.

-

¹H and ¹³C NMR would confirm the carbon-hydrogen framework, including the connectivity of the chloroacetyl group to the piperidine nitrogen and the positions of the methyl groups.

-

IR spectroscopy would unequivocally identify the key functional groups, particularly the tertiary amide carbonyl and the C-Cl bond.

-

Mass spectrometry would establish the molecular weight and the presence of a chlorine atom through the characteristic M/M+2 isotopic pattern, while the fragmentation pattern would corroborate the proposed structure.

This guide serves as a robust predictive framework for the spectral analysis of this compound. While based on established principles, experimental verification remains the gold standard for unequivocal structure confirmation.

References

Sources

"2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone

This guide provides a comprehensive technical overview for the synthesis of this compound, a key intermediate in various organic synthesis applications. As a substituted α-chloroacetamide, this molecule's reactivity is of significant interest to researchers in drug discovery and materials science. This document outlines the core synthetic pathway, explains the underlying chemical principles, provides a detailed experimental protocol, and addresses critical safety considerations.

Introduction and Strategic Overview

The target compound, this compound, belongs to the class of N-substituted chloroacetamides. These compounds are valuable synthetic building blocks, primarily due to the electrophilic nature of the carbon atom bearing the chlorine, which allows for facile nucleophilic substitution. The piperidine substructure is a ubiquitous feature in many natural products and pharmaceutically active compounds, making its derivatives, such as the title compound, valuable for further chemical elaboration.[1][2]

The principal and most efficient pathway for synthesizing this molecule is the Schotten-Baumann reaction , a well-established method for the amidation of amines using an acyl chloride. Specifically, it involves the nucleophilic acyl substitution reaction between 3,5-dimethylpiperidine and chloroacetyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Mechanistic Insights and Rationale

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The core principle lies in the reaction between the nucleophilic secondary amine (3,5-dimethylpiperidine) and the highly electrophilic acyl chloride (chloroacetyl chloride).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,5-dimethylpiperidine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is the rate-determining step.

-

Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen atom bears a positive charge.

-

Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting protonated amide is then deprotonated by a base (e.g., triethylamine) present in the reaction mixture. This step is crucial as it neutralizes the generated HCl, preventing the protonation of the starting amine which would render it non-nucleophilic and halt the reaction.

The choice of an anhydrous aprotic solvent is critical to prevent the hydrolysis of the highly reactive chloroacetyl chloride, which would form chloroacetic acid and reduce the yield.

Experimental Protocol

This section details a robust, self-validating protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS No. | Purity | Notes |

| 3,5-Dimethylpiperidine (mixture of isomers) | 113.20 | 35794-11-7 | ≥99% | A flammable and corrosive liquid. |

| Chloroacetyl Chloride | 112.94 | 79-04-9 | ≥98% | Highly corrosive, toxic, and moisture-sensitive. Handle with extreme care.[3][4][5] |

| Triethylamine | 101.19 | 121-44-8 | ≥99% | Anhydrous grade is recommended. Acts as an HCl scavenger. |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous | A suitable aprotic solvent. |

| Saturated Sodium Bicarbonate Solution | - | - | - | For aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | - | For drying the organic phase. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,5-dimethylpiperidine (5.66 g, 50 mmol) and triethylamine (7.0 mL, 50 mmol) in 80 mL of anhydrous dichloromethane.[6] Place the flask under a nitrogen atmosphere.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath. Efficient stirring is essential.

-

Addition of Acyl Chloride: Slowly add a solution of chloroacetyl chloride (4.0 mL, 50 mmol) in 20 mL of anhydrous dichloromethane dropwise to the stirred amine solution over 30-45 minutes.[7] Maintain the internal temperature below 5°C throughout the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4-6 hours.[6]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The disappearance of the starting amine indicates the completion of the reaction.

-

Work-up and Isolation:

-

Pour the reaction mixture into 100 mL of saturated sodium bicarbonate solution to neutralize excess acid and quench the reaction.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 30 mL portions of dichloromethane.

-

Combine all organic layers and wash with 50 mL of brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]

-

-

Purification: The resulting crude product, a pale yellow liquid or semi-solid, can be purified by vacuum distillation or column chromatography on silica gel if high purity is required.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for the acylation of 3,5-dimethylpiperidine.

Physicochemical and Safety Data

Product Characteristics

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆ClNO | [8] |

| Molecular Weight | 189.68 g/mol | [8] |

| CAS Number | 158890-34-7 | [8] |

| Appearance | Typically a clear pale yellow liquid or low-melting solid. | [9] |

Critical Safety and Handling Precautions (E-E-A-T)

-

Chloroacetyl Chloride: This reagent is extremely hazardous. It is highly corrosive, causes severe burns, is toxic if inhaled or swallowed, and is a lachrymator (induces tearing).[3][4][5][10] It reacts violently with water, releasing toxic hydrogen chloride gas.[11] All manipulations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, safety goggles, chemically resistant gloves (e.g., butyl rubber), and a lab coat.[3][4] Ensure that eyewash stations and safety showers are immediately accessible.[4][5]

-

3,5-Dimethylpiperidine: This amine is a flammable liquid and can cause skin and eye irritation. Handle in a well-ventilated area away from ignition sources.

-

General Precautions: The acylation reaction is exothermic. Controlled, slow addition of chloroacetyl chloride at low temperatures is mandatory to prevent a runaway reaction.

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction is a reliable and high-yielding method. The success of this procedure hinges on the careful control of reaction conditions, particularly the exclusion of moisture and management of temperature. By adhering to the detailed protocol and safety guidelines presented, researchers can confidently and safely produce this versatile chemical intermediate for further application in their synthetic programs.

References

- Prathebha, K., Revathi, B. K., Usha, G., Ponnuswamy, S., & Basheer, S. A. (2013). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1424. [Link]

- Kothari Sceince & Technology. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS.

- ScienceLab.com. (2005). Chloroacetyl Chloride MSDS.

- Aridoss, G., et al. (2010). 1-Chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2593. [Link]

- Abd El Hadi, S. R., et al. (2023). Scheme 4. Synthesis of N-substituted chloroacetamides.

- Aridoss, G., et al. (2008). 1-Chloroacetyl-2,6-bis(2-methoxyphenyl)-3,5-dimethylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2394. [Link]

- Aridoss, G., et al. (2010). 1-Chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one oxime. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2885. [Link]

- Google Patents. (n.d.). EP0005849A1 - Process for preparing alpha-chloro-N-monoalkyl-acetoacetamides.

- PrepChem.com. (n.d.). Synthesis of (S)-2-chloro-N-[1-(hydroxymethyl)-3-methylbutyl]acetamide.

- Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). A. 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (1). Organic Syntheses Procedure.

- National Center for Biotechnology Information. (n.d.). 2-Chloro-1-piperidine-1-yl-ethanone. PubChem Compound Database.

- Usha, G., et al. (2015). Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone.

- ResearchGate. (2013). (PDF) 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone.

- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]

- International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.

- National Center for Biotechnology Information. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins.

- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.

- Aocchem.com. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- ResearchGate. (2025). (PDF) Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis.

- ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8).

- IUCr. (n.d.). 3-(2-Chloroacetyl)-4-methyl-5-phenyl-1,3,4-oxadiazinan-2-one.

Sources

- 1. 1-Chloroacetyl-2,6-bis(2-methoxyphenyl)-3,5-dimethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. kscl.co.in [kscl.co.in]

- 4. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 5. fishersci.com [fishersci.com]

- 6. 2-CHLORO-1-PIPERIDIN-1-YL-ETHANONE | 1440-60-4 [chemicalbook.com]

- 7. 1-Chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 158890-34-7|2-Chloro-1-(3,5-dimethylpiperidin-1-yl)ethanone|BLD Pharm [bldpharm.com]

- 9. Page loading... [guidechem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide on the Hypothesized Mechanism of Action of 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel compound, 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone. As direct biological data for this specific molecule is not yet available in published literature, this paper leverages established principles of medicinal chemistry and pharmacology to propose a scientifically grounded hypothesis. The core of this hypothesis centers on the compound acting as a covalent inhibitor, driven by the electrophilic reactivity of its α-chloro-ketone "warhead". The 3,5-dimethyl-piperidine moiety is proposed to function as a scaffold, influencing physicochemical properties and target recognition. This guide will detail the chemical basis for this proposed mechanism, outline a comprehensive suite of experimental protocols for its validation, and provide insights into the interpretation of potential data. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities and targeted therapies.

Introduction and Structural Rationale

This compound is a synthetic organic compound characterized by two key structural features: a piperidine ring and an α-chloro-ketone group. The piperidine scaffold is a highly privileged structure in medicinal chemistry, found in a multitude of clinically approved drugs targeting a wide array of biological systems, including cancer and central nervous system (CNS) disorders.[1][2][3] The inclusion of this moiety often enhances a molecule's druggability by improving metabolic stability, modulating lipophilicity, and facilitating transport across biological membranes.[1][4][5]

The second, and most mechanistically significant feature, is the α-chloro-ketone functional group. This is a class of electrophilic "warheads" known to participate in covalent bond formation with nucleophilic residues on proteins.[6][7] The carbon atom alpha to the carbonyl group is rendered highly electrophilic by the electron-withdrawing effects of both the adjacent carbonyl oxygen and the chlorine atom. This chemical feature is the foundation for the primary hypothesis of this guide: that this compound functions as a covalent inhibitor.

Figure 1: Structure of this compound

Chemical Formula: C9H16ClNO

Molecular Weight: 189.68 g/mol

CAS Number: 87831-39-8

Hypothesized Mechanism of Action: Covalent Inhibition

The central hypothesis is that this compound acts as an irreversible or reversible covalent inhibitor by forming a stable covalent bond with a nucleophilic amino acid residue within the binding site of a target protein.

The Electrophilic Warhead: α-Chloro-ketone Reactivity

The α-chloro-ketone moiety is a potent electrophile. It can undergo a nucleophilic substitution reaction (SN2 type) with soft nucleophiles commonly found in protein active sites. The most likely candidates for this reaction are the thiol group of a cysteine residue or the imidazole side chain of a histidine residue. Cysteine is a particularly common target for covalent inhibitors due to the high nucleophilicity of its deprotonated thiolate form.[6]

The proposed reaction mechanism involves the nucleophilic attack of the amino acid side chain on the α-carbon, displacing the chloride ion as a leaving group. This results in the formation of a stable thioether (with cysteine) or a substituted amine (with histidine), effectively tethering the inhibitor to the protein. This covalent modification can lead to a complete and often irreversible loss of protein function by either directly blocking the active site or by inducing a conformational change that prevents substrate binding or catalytic activity.

The Role of the 3,5-Dimethyl-piperidine Scaffold

While the α-chloro-ketone provides the reactive capability, the 3,5-dimethyl-piperidine scaffold is crucial for target specificity and overall pharmacological properties.[4] This moiety dictates the molecule's:

-

Target Recognition: The size, shape, and stereochemistry of the piperidine ring will govern how the molecule fits into a protein's binding pocket. Non-covalent interactions (e.g., van der Waals forces, hydrophobic interactions) between the piperidine ring and the target protein will initially guide and orient the inhibitor, positioning the α-chloro-ketone warhead for optimal reaction with the target nucleophile.

-

Physicochemical Properties: The piperidine ring influences solubility, lipophilicity (LogP), and membrane permeability, which are critical determinants of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

The combination of a guiding scaffold and a reactive warhead is a common and effective strategy in the design of targeted covalent inhibitors.[8]

Visualizing the Proposed Mechanism

The following diagram illustrates the hypothesized covalent modification of a target protein containing a reactive cysteine residue.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Investigating the Biological Potential of 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone: A Predictive Framework for Drug Discovery

An In-depth Technical Guide

Abstract

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential biological activities of the novel chemical entity, 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone. Lacking direct empirical data, this document establishes a predictive framework grounded in the well-documented activities of its core structural motifs: the reactive chloroacetamide electrophile and the pharmacologically significant 3,5-dimethylpiperidine scaffold. We will dissect the chemical rationale for investigating this compound, propose a multi-tiered research and development workflow from in silico analysis to mechanism of action studies, and provide detailed, field-proven experimental protocols. The central hypothesis is that this compound possesses potential as a covalent modulator of biological targets, with applications spanning oncology, infectious diseases, and neurology.

Introduction and Strategic Rationale

In modern drug discovery, the exploration of novel chemical space is paramount. The compound this compound represents an intriguing, underexplored molecule. Its structure is a deliberate synthesis of two moieties with rich pharmacological histories. The piperidine ring is a foundational heterocycle in medicinal chemistry, present in numerous approved drugs, valued for its ability to confer favorable pharmacokinetic properties and engage with a wide array of biological targets.[1] Conversely, the chloroacetamide group is a potent electrophilic "warhead," capable of forming stable, covalent bonds with nucleophilic residues on target proteins. This dual-functionality suggests a high potential for targeted, irreversible inhibition of disease-relevant enzymes or receptors.

This guide will therefore not report on known activities, but rather construct a logical and scientifically rigorous roadmap for the systematic investigation of this compound's potential. We will proceed by:

-

Deconstructing the Molecule: Analyzing the predicted contributions of the piperidine and chloroacetamide groups.

-

Formulating Hypotheses: Predicting plausible biological activities based on established structure-activity relationships (SAR).

-

Designing a Workflow: Outlining a comprehensive, step-by-step plan for experimental validation.

-

Providing Methodologies: Detailing key protocols to ensure experimental robustness and reproducibility.

Deconstruction of the Core Scaffold

The therapeutic potential of this compound can be inferred by examining its constituent parts.

The Chloroacetamide Moiety: A Covalent Warhead

The α-chloroacetamide functional group is a well-characterized alkylating agent. Its reactivity stems from the electrophilic carbon atom adjacent to the carbonyl group, which is susceptible to nucleophilic attack by amino acid residues such as cysteine (thiol group), histidine (imidazole ring), or lysine (amino group) within a protein's binding pocket. This results in the formation of a stable covalent bond, leading to irreversible inhibition.

Derivatives of chloroacetamide have demonstrated a vast spectrum of biological activities, including:

-

Antimicrobial and Antifungal Activity: By targeting essential enzymes like penicillin-binding proteins or lanosterol 14-alpha demethylase.[2]

-

Antioxidant Properties: Through mechanisms that may involve interaction with proteins like NADPH oxidase.[2][3][4]

-

Herbicidal Effects: By inhibiting plant-specific biochemical pathways.[5]

-

Anticancer Potential: Via alkylation of crucial proteins in cell division or signaling, such as DNA gyrase and Topoisomerase II.[2][6]

The inclusion of this moiety immediately suggests that the compound should be investigated as a potential irreversible inhibitor.

The 3,5-Dimethylpiperidine Moiety: The Targeting Scaffold

Piperidine and its derivatives are among the most prevalent N-heterocycles in pharmaceuticals, prized for their conformational rigidity and basic nitrogen atom, which is often protonated at physiological pH, allowing for key ionic interactions with target proteins.[1] The piperidine scaffold is a key component in drugs targeting the central nervous system (CNS), viral infections, and various receptor systems.[1][7]

The specific 3,5-dimethyl substitution pattern on the piperidine ring is critical for several reasons:

-

Lipophilicity and Permeability: The methyl groups increase the molecule's lipophilicity, potentially enhancing its ability to cross cellular membranes, including the blood-brain barrier.

-

Stereochemistry and Selectivity: The cis or trans orientation of the methyl groups creates a defined three-dimensional structure that can enhance binding affinity and selectivity for a specific target over related proteins.

-

Metabolic Stability: The methyl groups can sterically hinder enzymatic degradation of the piperidine ring, potentially increasing the compound's metabolic half-life.

Piperidine-containing molecules have shown high affinity for targets such as sigma receptors, which are implicated in neurological disorders and cancer.[8][9]

Predicted Biological Activities and Target Classes

Based on the hybrid structure, we can hypothesize several promising avenues for investigation:

| Predicted Activity | Rationale | Potential Target Class |

| Anticancer | The chloroacetamide can act as an alkylating agent, while the piperidine may target receptors overexpressed in tumors (e.g., sigma-2). | Kinases, Topoisomerases, Sigma Receptors |

| Antimicrobial | Chloroacetamides are known to inhibit bacterial and fungal growth.[2][4][6] | Penicillin-Binding Proteins, DNA Gyrase, Fungal Demethylases |

| Antiviral | Piperidine derivatives have shown potent activity against viruses like influenza by interfering with viral replication.[7] | Viral Proteases, Polymerases, Entry Proteins |

| Neuromodulatory | The piperidine scaffold is a classic CNS pharmacophore. Covalent inhibition could lead to long-acting drugs for neurological disorders. | Sigma Receptors, Histamine Receptors, Ion Channels |

Proposed Research and Development Workflow

A systematic, phased approach is essential to efficiently evaluate the potential of this compound. The following workflow is designed to move from broad, predictive analysis to specific, mechanistic investigation.

Caption: Proposed R&D Workflow for Compound Evaluation.

Phase 1: In Silico Profiling and Synthesis

The initial step involves computational modeling to predict the compound's drug-likeness. This is a cost-effective method to forecast potential liabilities.[5]

-

ADMET Prediction: Use software (e.g., SwissADME, PREDECTOR) to estimate Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. Key parameters include LogP (lipophilicity), aqueous solubility, blood-brain barrier permeability, and potential for cytochrome P450 inhibition.

-

Synthesis: The compound can be synthesized via a standard Schotten-Baumann reaction between 3,5-dimethylpiperidine and chloroacetyl chloride in the presence of a base like triethylamine.[10] Full characterization using NMR, Mass Spectrometry, and HPLC is mandatory.

Phase 2: In Vitro Screening Cascade

With the synthesized compound, a broad screening approach is used to identify potential areas of biological activity.

-

Primary Screening: Test the compound at a single, high concentration (e.g., 10-50 µM) across multiple assays:

-

Hit Validation: Any positive result ("hit") from the primary screen must be confirmed. This involves generating a full dose-response curve to determine potency (e.g., IC50 for cytotoxicity, MIC for microbes).

Phase 3: Target Identification and Mechanism of Action (MoA)

For validated hits, the focus shifts to identifying the specific molecular target and elucidating the mechanism of action.

Caption: Hypothetical Covalent Inhibition Mechanism.

-

Covalent Binding Confirmation: Mass spectrometry is the gold standard. Incubate the target protein with the compound and analyze the protein's mass. A mass shift corresponding to the addition of the compound confirms covalent modification. Further analysis via peptide mapping can identify the specific amino acid residue that was modified.

-

Enzyme Kinetics: For enzymatic targets, perform kinetic assays to determine if inhibition is time-dependent and irreversible, which is characteristic of covalent inhibitors.

Detailed Experimental Protocols

To ensure scientific rigor, all protocols must be robust and include self-validating controls.

Protocol 1: Cell Viability (MTS) Assay for Cytotoxicity Screening

Objective: To determine the concentration of the compound that inhibits cell viability by 50% (IC50).

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working solutions by serial dilution in culture medium.

-

Cell Treatment: Add 100 µL of the 2x compound solutions to the appropriate wells, resulting in a final concentration range (e.g., 0.1 to 100 µM). Include "vehicle control" wells (DMSO only) and "untreated control" wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle control (100% viability) and plot the percent viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Self-Validating Controls:

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin) should be run in parallel to confirm assay sensitivity.

-

Vehicle Control: Ensures that the solvent (DMSO) does not affect cell viability at the concentrations used.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits visible growth of a microorganism.

Methodology:

-

Bacterial Preparation: Inoculate a bacterial strain (e.g., S. aureus) into Mueller-Hinton Broth (MHB) and incubate until it reaches the mid-logarithmic phase. Adjust the culture to a 0.5 McFarland turbidity standard.

-

Compound Dilution: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of a 2x starting concentration of the test compound to the first column and perform 2-fold serial dilutions across the plate.

-

Inoculation: Add 50 µL of the prepared bacterial suspension to each well, resulting in a final volume of 100 µL.

-

Controls:

-

Growth Control: Well with bacteria and MHB only.

-

Sterility Control: Well with MHB only.

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

This compound is a compound of significant theoretical interest, strategically combining a proven pharmacological scaffold with a reactive covalent warhead. The framework presented here provides a clear, logical, and experimentally sound pathway to explore its potential. Initial investigations should focus on broad screening for anticancer and antimicrobial activities, as these are the most probable activities based on the chloroacetamide moiety. Any confirmed hits should be aggressively pursued through target deconvolution and mechanism of action studies, with a particular focus on confirming the predicted covalent binding. The insights gained from this systematic evaluation will not only determine the therapeutic potential of this specific molecule but could also inform the design of a new generation of targeted covalent inhibitors.

References

- Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chrom

- Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. (2024). Taylor & Francis Online. [Link]

- Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. (2022). SciELO South Africa. [Link]

- (PDF) Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. (2019).

- Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. (2022).

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. [Link]

- 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. (2013).

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). PubMed Central. [Link]

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). PubMed. [Link]

- Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. (2023). MDPI. [Link]

- (PDF) 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. (2013).

- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. (2020).

- Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. (2013). PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds [scielo.org.za]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone: A Technical Guide for Researchers

Introduction

For chemists and pharmacologists engaged in pioneering drug discovery, the synthesis and application of novel molecular entities are paramount. Among these, piperidine derivatives hold a significant place due to their prevalence in a wide array of biologically active compounds and natural products.[1] This guide provides an in-depth technical overview of the safety and handling considerations for a specific piperidine derivative, 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone. As a chloroacetylated piperidine, this compound serves as a valuable intermediate in organic synthesis, yet its chemical nature necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This document is intended to equip researchers, scientists, and drug development professionals with the critical information required to handle this compound responsibly, ensuring both personal safety and the integrity of their research.

Chemical and Physical Properties

A comprehensive understanding of a compound's physical and chemical characteristics is the foundation of its safe handling. Below is a summary of the known properties of this compound and its close structural analogs.

| Property | Value | Source |

| CAS Number | 158890-34-7 | [2][3] |

| Molecular Formula | C9H16ClNO | [2][3] |

| Molecular Weight | 189.68 g/mol | [2][3] |

| Appearance | Likely a liquid or low-melting solid | [4] |

| Purity | Typically >97% for commercial grades | [4] |

Hazard Identification and Toxicological Profile

GHS Hazard Classification (based on analogs):

Toxicological Summary:

Alpha-chloro ketones are known to be reactive alkylating agents, a property that underlies both their synthetic utility and their potential for biological harm.[5] The primary toxicological concerns are:

-

Dermal and Ocular Irritation: Direct contact with the skin or eyes is likely to cause significant irritation, as indicated by the H315 and H319 statements.[4]

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols can lead to irritation of the nose, throat, and lungs (H335).[4]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific data for this compound. However, some chlorinated organic compounds have demonstrated mutagenic or carcinogenic properties.[6][7] In the absence of specific data, it is prudent to handle this compound as a potential mutagen and carcinogen. Reproductive toxicity studies on other piperidine derivatives have shown varied results, with some indicating no adverse effects.[8]

Due to the lack of specific toxicological data, a conservative approach to handling is mandated. All work with this compound should be conducted with the assumption that it is hazardous upon ingestion, inhalation, and dermal contact.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[9]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

| PPE Category | Specifications and Rationale |

| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[9] |

| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, should be worn. Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.[9] |

| Skin and Body Protection | A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be utilized.[9] |

| Respiratory Protection | For routine operations within a fume hood, respiratory protection is typically not required. In the event of a spill or ventilation failure, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[9] |

Storage and Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Experimental Protocol: Representative Synthesis

The following is a generalized protocol for the synthesis of this compound, based on established methods for similar compounds.[1][10] Researchers should adapt this procedure based on their specific laboratory conditions and scale.

Materials:

-

3,5-Dimethylpiperidine

-

Chloroacetyl chloride

-

Triethylamine

-

Anhydrous dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethylpiperidine and triethylamine in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product as necessary, for example, by column chromatography or distillation.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

-

Inhalation: Move the exposed individual to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[11]

-

Skin Contact: Immediately flush the contaminated skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[11]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response

-

Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area and contact your institution's environmental health and safety department.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[13]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

-

Specific Hazards: Thermal decomposition may produce toxic and corrosive gases, including hydrogen chloride and oxides of nitrogen.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

Conclusion

This compound is a valuable chemical intermediate for research and development in the pharmaceutical industry. However, its potential as a skin, eye, and respiratory irritant, coupled with the general hazards associated with alpha-chloro ketones, necessitates a stringent adherence to safety protocols. By understanding its properties, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergency situations, researchers can safely handle this compound and advance their scientific endeavors.

References

- 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. National Center for Biotechnology Information. PubChem Compound Database.

- "Chlorine Fires" and Pool Chemicals. Fire Engineering.

- Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone. National Center for Biotechnology Information. PubMed Central.

- Recommendations for fire brigade response when at risk through chlorine. vfdb.

- First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. The National Institute for Occupational Safety and Health (NIOSH).

- Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. National Center for Biotechnology Information. PubMed.

- Organic Syntheses Procedure. Organic Syntheses.

- What to do in a chemical emergency. GOV.UK.

- What to Do in a Chemical Emergency. Centers for Disease Control and Prevention.